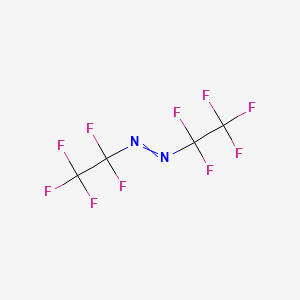
(1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its cyclopropane ring, which imparts unique chemical properties and reactivity. The presence of the phenyl group and the N,N-dimethylcarboxamide moiety further enhances its chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to amidation with N,N-dimethylamine under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the cyclopropanation and amidation reactions efficiently. The use of advanced purification techniques such as chromatography and recrystallization ensures the isolation of the desired enantiomer with high optical purity.
化学反応の分析
Types of Reactions: (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
(1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. For instance, its interaction with cyclooxygenase enzymes could explain its potential anti-inflammatory effects. The cyclopropane ring’s strain and the electronic effects of the phenyl and amide groups contribute to its binding affinity and specificity.
類似化合物との比較
- (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide
- (1S,2S)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide
- (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxylic acid
Comparison:
- Uniqueness: The (1R,2R) enantiomer of N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its (1S,2S) counterpart.
- Chemical Properties: The presence of the N,N-dimethylcarboxamide group differentiates it from the carboxylic acid derivative, affecting its solubility, stability, and reactivity.
- Applications: While both enantiomers may be used in chiral synthesis, the (1R,2R) enantiomer may exhibit higher selectivity and potency in biological applications.
特性
CAS番号 |
5279-83-4 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC名 |
(1R,2R)-N,N-dimethyl-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H15NO/c1-13(2)12(14)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-,11+/m0/s1 |
InChIキー |
CLCNMFCXSBNWMZ-WDEREUQCSA-N |
異性体SMILES |
CN(C)C(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 |
正規SMILES |
CN(C)C(=O)C1CC1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


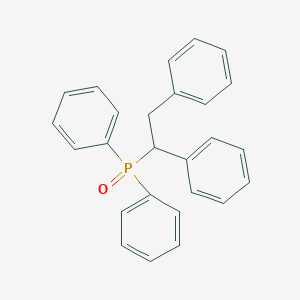
![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)
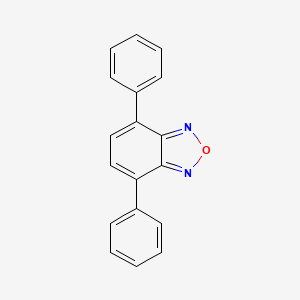

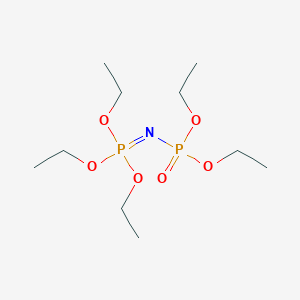
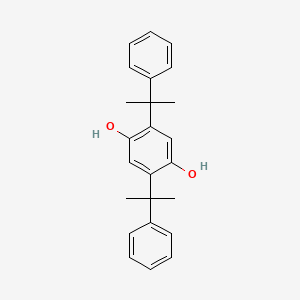
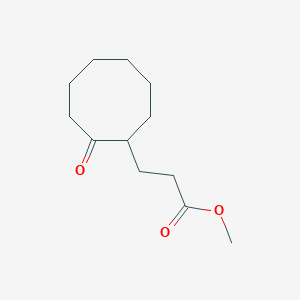
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)

![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)

